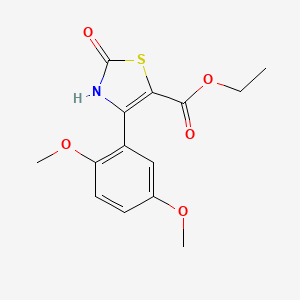

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Description

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a thiazole-derived compound characterized by a dihydrothiazole core substituted with a 2,5-dimethoxyphenyl group at position 4 and an ethyl ester at position 3. This compound is commercially available from multiple suppliers (), suggesting its utility in medicinal chemistry or as a synthetic intermediate. Its structure combines electron-donating methoxy groups with a heterocyclic thiazole ring, which may influence its electronic properties and intermolecular interactions.

Properties

IUPAC Name |

ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-4-20-13(16)12-11(15-14(17)21-12)9-7-8(18-2)5-6-10(9)19-3/h5-7H,4H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQUBFDKFMRKRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves esterification with ethyl chloroformate to produce the ethyl ester derivative .

Chemical Reactions Analysis

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: Research has explored its potential as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Electronic and Reactivity Profiles

- Electron-Donating vs. In contrast, nitro- () and fluoro-substituted analogs () exhibit electron-withdrawing effects, which may increase reactivity in nucleophilic or redox reactions .

- Meta vs.

Biological Activity

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is characterized by the following structural features:

- Molecular Formula : CHNOS

- Molecular Weight : 293.31 g/mol

- Functional Groups : Thiazole ring, ester group, methoxy substituents on the phenyl ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound's anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, studies have shown that thiazole derivatives can inhibit anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .

- In vitro Studies : In vitro assays demonstrated that derivatives with similar thiazole structures exhibited IC values less than those of standard chemotherapeutics like doxorubicin against cell lines such as A-431 and Jurkat .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antimicrobial activity.

- Antifungal Properties : Compounds similar to ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate have shown effective antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) reported ranged from 0.03 to 0.5 µg/mL for various thiazole derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole-based compounds.

- Substituent Effects : The presence of electron-withdrawing groups (like halogens) on the phenyl ring enhances anticancer activity by increasing the compound's reactivity towards biological targets .

- Thiazole Ring Modifications : Modifications on the thiazole ring can significantly impact both anticancer and antimicrobial efficacy. For example, variations in the substituents at positions 4 and 5 of the thiazole ring have been linked to enhanced potency against specific cancer cell lines .

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

- Study on Anticancer Activity : A recent study synthesized a series of thiazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

- Antimicrobial Evaluation : Another study focused on synthesizing thiazole derivatives with varying substituents and assessing their antimicrobial properties against a panel of bacterial and fungal strains. The findings revealed that certain modifications led to significant increases in antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.